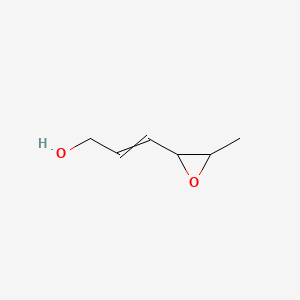

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

3-(3-methyloxiran-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C6H10O2/c1-5-6(8-5)3-2-4-7/h2-3,5-7H,4H2,1H3 |

InChI Key |

PNBZQHXSUUWWLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C=CCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Epoxidation of Allylic Alcohol Precursors

A common approach to synthesize 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol is through the epoxidation of an allylic alcohol bearing a terminal or internal alkene. Organocatalytic and metal-catalyzed epoxidations have been reported:

- Organocatalytic Epoxidation Using 2,2,2-Trifluoroacetophenone

This method employs 2,2,2-trifluoroacetophenone as an organocatalyst with hydrogen peroxide as the oxidant. The reaction is performed in a mixed solvent system of tert-butanol and aqueous buffer with potassium carbonate to maintain pH ~11. This protocol achieves high yields and excellent stereoselectivity for epoxidation of allylic alcohols, including cinnamyl alcohol derivatives, which are structurally related to this compound (Table 1).- Yield: Quantitative to near-quantitative (up to 99%)

- Reaction time: Typically 24 hours

- Solvent: tert-Butyl alcohol preferred

- Catalyst loading: Reduced compared to traditional methods

- Substrate scope: Terminal and internal olefins, including allylic alcohols

(See Table 1 for detailed yields and conditions)

| Entry | Substrate | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Allylic alcohol (cinnamyl alcohol) | 2,2,2-Trifluoroacetophenone | tert-Butyl alcohol | ~99 | High stereoselectivity |

| 2 | Styrene derivatives | Same | Various | 80-95 | Minor effect of substituent position |

Stereoselective Ring-Opening of β,γ-Epoxyketones

Another method involves preparing β,γ-epoxyketone intermediates followed by stereoselective ring-opening with nucleophiles such as amines to yield 3-alkanoylprop-2-en-1-ol derivatives. While this method is more general for related compounds, it provides insight into controlling stereochemistry around the oxirane ring and allylic alcohol functionality. The approach includes:

- Synthesis of β,γ-epoxyketones via epoxidation of α,β-unsaturated ketones.

- Nucleophilic ring-opening to install the allylic alcohol moiety.

- Control of stereochemistry by choice of nucleophile and reaction conditions.

This method was detailed in a 2009 study, which demonstrated stereoselective preparation of 3-alkanoylprop-2-en-1-ol derivatives, structurally related to this compound.

Reduction and Epoxidation of Lactone Precursors

A synthetic route reported for related methyl-substituted oxiranes involves:

- Reduction of 3-methyl furan-2(5H)-one with lithium aluminum hydride to yield cis-2-methyl-2-butene-1,4-diol.

- Subsequent epoxidation of the diol with meta-chloroperoxybenzoic acid (mCPBA) to form the epoxide-containing allylic alcohol.

This route yields the cis-isomer of the epoxide and is applicable to the preparation of this compound analogs with high purity and 70% isolated yield after purification steps including filtration, washing, and lyophilization.

Detailed Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Reduction of lactone | Lithium aluminum hydride (LAH), ether, 0 °C to RT | cis-2-methyl-2-butene-1,4-diol, isolated after chromatography | Over-reduction minimized by careful control |

| Epoxidation of diol | mCPBA, dichloromethane, ice-water bath to RT, overnight | This compound analog, 70% isolated yield | Removal of 3-chlorobenzoic acid by filtration and washing |

| Organocatalytic epoxidation | 2,2,2-Trifluoroacetophenone, H2O2, tert-butanol, pH 11 buffer | Quantitative yield, high stereoselectivity | Mild, environmentally friendly conditions |

| Ring-opening of β,γ-epoxyketones | Amines, controlled temperature | Stereoselective 3-alkanoylprop-2-en-1-ol derivatives | Enables functional group diversity |

Research Outcomes and Analytical Data

NMR Analysis:

Proton and carbon NMR spectra confirm the stereochemistry and purity of the epoxide and allylic alcohol moieties. For example, 1H NMR signals for the oxirane methine and methylene protons appear as doublets and multiplets consistent with the expected stereochemistry.GC-MS and TLC Monitoring:

Reaction progress and purity are monitored by gas chromatography-mass spectrometry and thin-layer chromatography, ensuring complete conversion and removal of side products such as 3-chlorobenzoic acid.Stereoselectivity:

The organocatalytic epoxidation method achieves syn-selective epoxidation directed by the allylic alcohol functionality, consistent with literature reports of amine N-oxide-directed epoxidations in related systems.Environmental and Practical Considerations:

Use of organocatalysts like 2,2,2-trifluoroacetophenone reduces the need for heavy metal catalysts and excess oxidants, making the process more sustainable and scalable.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Organocatalytic Epoxidation | 2,2,2-Trifluoroacetophenone, H2O2, tert-BuOH, pH 11 buffer | Up to 99 | High (syn) | Mild, green chemistry approach |

| β,γ-Epoxyketone Ring-Opening | β,γ-Epoxyketone, amines | Variable | Controlled by nucleophile | Versatile for derivative synthesis |

| Lactone Reduction + mCPBA Epoxidation | LAH reduction, mCPBA epoxidation | ~70 | cis-isomer favored | Reliable for pure isomer isolation |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of various substituted alcohols and ethers.

Scientific Research Applications

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various derivatives with different functional groups, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Prop-2-en-1-ol Derivatives

Physical and Spectral Properties

- Boiling Points: While data for the target compound are lacking, 3-(diethylamino)-2,2-dimethyl-propan-1-ol (a saturated analog) has a boiling point of 226.6°C and a flash point of 73.9°C, highlighting the influence of branching and amino groups on volatility .

- Mass Spectrometry : Prop-2-en-1-ol derivatives with similar molecular weights (e.g., propanal vs. prop-2-en-1-ol) are indistinguishable by mass spectrometry due to nearly identical molecular masses .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Answer:

The synthesis of epoxide-containing alcohols like this compound often involves epoxidation of allylic alcohols or aldol condensation followed by cyclization. For example, similar compounds (e.g., bromothiophene derivatives) are synthesized via base-catalyzed condensation of aldehydes and ketones in ethanol, followed by acidification and crystallization . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) enhance reaction rates.

- Catalyst choice : Alkaline conditions (e.g., 40% KOH) promote condensation, while Lewis acids (e.g., Ti(OiPr)₄) may stabilize intermediates.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Basic: How can the crystal structure and molecular conformation of this compound be resolved experimentally?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Procedural steps include:

- Crystallization : Slow evaporation from ethanol or DMSO to obtain diffraction-quality crystals.

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans .

- Refinement : Employ SHELXL for structure solution and refinement. Parameters like R-factor (target < 0.05) and anisotropic displacement ellipsoids are critical for accuracy .

- Validation : Software like WinGX or ORTEP visualizes molecular geometry and packing interactions .

Advanced: What computational strategies are suitable for predicting the compound’s reactivity in ring-opening reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the epoxide ring’s electronic environment and predict regioselectivity in nucleophilic attacks. Steps include:

- Geometry optimization : Minimize energy using Gaussian or ORCA.

- Transition-state analysis : Identify activation barriers for ring-opening pathways (e.g., acid-catalyzed vs. nucleophilic).

- Solvent effects : Incorporate PCM models to simulate reactions in polar solvents.

- Validation : Compare computed IR/NMR spectra with experimental data .

Advanced: How can the compound’s stereoelectronic properties influence its interactions with biological targets?

Answer:

The epoxide oxygen and allylic hydroxyl group create hydrogen-bonding and dipole interactions. Methodological approaches include:

- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., epoxide hydrolases).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- Pharmacophore mapping : Identify critical moieties (e.g., epoxide ring for covalent binding) using Schrödinger Suite .

Intermediate: What analytical techniques are essential for characterizing purity and stability?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 3.5–4.5 ppm for epoxide protons) confirms structure.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 157.12 g/mol).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .

Advanced: How can contradictions in reported spectral data be resolved?

Answer:

Contradictions often arise from solvent effects or impurity interference . Mitigation strategies:

- Standardize conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS).

- 2D NMR : HSQC and COSY experiments resolve overlapping signals.

- Cross-validate : Compare XRD-derived bond lengths/angles with DFT-optimized geometries .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile epoxides.

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Storage : Keep in amber vials at 2–8°C to prevent polymerization.

- Spill management : Neutralize with sodium bicarbonate before disposal .

Advanced: What role does this compound play in asymmetric catalysis or chiral synthesis?

Answer:

The epoxide’s stereogenic center enables use as a chiral building block. Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.